
3,3-Dimethyl-5-oxohexanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-5-oxohexanoic acid can be synthesized from isophorone via its ozone addition product followed by hydrolysis . Another method involves the cyclization of this compound with sulfuric acid . These methods, however, have various disadvantages such as low yields or the production of inorganic waste .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-5-oxohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Synthesis of Dimedone
One of the primary applications of 3,3-dimethyl-5-oxohexanoic acid is in the synthesis of dimedone, a compound widely used in organic synthesis and analytical chemistry. The process involves converting this compound into dimedone through dehydration and cyclization reactions. This transformation is significant as dimedone serves as an important intermediate in the production of pharmaceuticals and other chemical compounds .
Pharmaceutical Applications
This compound has been utilized in the pharmaceutical industry for synthesizing various bioactive compounds. Its derivatives are involved in the development of drugs that target metabolic pathways and have therapeutic effects on conditions such as diabetes and obesity. The compound's keto group enhances its reactivity, allowing for modifications that lead to potent pharmacological agents .
Agrochemical Production
In agrochemistry, this compound serves as a precursor for herbicides and pesticides. The chemical structure allows for the formation of various derivatives that exhibit herbicidal activity, making it a valuable component in agricultural formulations . Research indicates that derivatives of this compound can effectively control weed populations while minimizing environmental impact.
Industrial Applications
The compound is also used in polymer chemistry as an intermediate for synthesizing polymers with specific properties. Its ability to participate in condensation reactions makes it suitable for creating polymeric materials used in coatings, adhesives, and sealants . The versatility of this compound contributes to the development of high-performance materials.
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard for various analytical techniques, including chromatography and mass spectrometry. Its well-defined structure allows for accurate calibration and quantification of related compounds in complex mixtures . This application is crucial for ensuring the reliability of analytical results in research and quality control laboratories.
Case Study 1: Synthesis of Dimedone
A study demonstrated the efficient synthesis of dimedone from this compound using azeotropic distillation methods. The resulting product exhibited high purity (>99%) confirmed by gas chromatography and spectral analysis .
Case Study 2: Herbicide Development
Research conducted on derivatives of this compound showed promising results in controlling specific weed species while being less toxic to non-target organisms. Field trials indicated effective weed suppression with minimal environmental residues .
Application Area | Specific Use | Benefits |
---|---|---|
Pharmaceutical | Drug synthesis | Targeting metabolic pathways |
Agrochemical | Herbicides and pesticides | Effective weed control with low toxicity |
Industrial | Polymer synthesis | High-performance materials |
Analytical Chemistry | Calibration standards | Reliable quantitative analysis |
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other bioactive molecules, influencing various biochemical processes . The exact molecular targets and pathways are still under investigation, but it is known to participate in oxidation-reduction reactions and other metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-5-ketohexanoic acid
- 4,4,6-Trimethyl-3,4-dihydro-1,2-pyrone
- Dimedone
Uniqueness
3,3-Dimethyl-5-oxohexanoic acid is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and serve as a versatile intermediate in organic synthesis .
Biological Activity
3,3-Dimethyl-5-oxohexanoic acid (CAS: 20624-63-9) is a keto acid characterized by its unique structure and potential biological activities. This compound is synthesized through the ozonolysis of isophorone and has garnered interest due to its applications in organic synthesis and potential metabolic roles in biological systems.
This compound has the molecular formula and a molecular weight of approximately 200.24 g/mol. Its structure includes a keto group, which is pivotal for its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H16O4 |
Molecular Weight | 200.24 g/mol |
Boiling Point | 86-88 °C (0.025 mmHg) |
Synthesis Method | Ozonolysis of isophorone |
Metabolic Role
This compound is involved in various metabolic pathways, particularly in fatty acid synthesis. It acts as a precursor for other biologically significant compounds, including fatty acids and esters, which are crucial for cellular functions and energy metabolism .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activity. This property could be beneficial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .
Enzymatic Interactions
The compound has been shown to interact with several enzymes involved in metabolic pathways. For instance, it may influence the activity of ketoacid dehydrogenases, which are critical for the metabolism of branched-chain amino acids . This interaction suggests a regulatory role in amino acid metabolism.
Case Studies
- Metabolic Profiling : A study involving metabolic profiling of various dietary components identified this compound as a significant metabolite in animal models following the consumption of certain fats. This finding highlights its role as a biomarker for dietary intake and metabolic health .
- Antioxidant Activity Assessment : In vitro studies demonstrated that derivatives of this compound possess antioxidant properties that protect cells from oxidative damage induced by free radicals. These findings suggest potential therapeutic applications in conditions associated with oxidative stress .
Synthesis and Applications
The synthesis of this compound typically involves ozonolysis followed by hydrolysis processes, yielding high-purity products suitable for research and industrial applications. It can be utilized as a dehydrating agent in organic synthesis and in the production of esters like methyl esters .
Properties
IUPAC Name |
3,3-dimethyl-5-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)4-8(2,3)5-7(10)11/h4-5H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBXWQKHHZUDAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462567 | |
Record name | 3,3-dimethyl-5-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20624-63-9 | |
Record name | 3,3-dimethyl-5-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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